molecular formula C6H10ClF2N B13334528 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B13334528
M. Wt: 169.60 g/mol
InChI Key: ZACOPSCFQIBAKN-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride (CAS 2387601-49-0) is a bicyclic piperidine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C6H10ClF2N and a molecular weight of 169.60 g/mol, this compound features a rigid azabicyclo[4.1.0]heptane scaffold substituted with two fluorine atoms at the 5-position . This structure is part of a broader class of bridged piperidines that are strategically used to add three-dimensionality to potential drug molecules, a concept often described as "escaping from flatland" . Such constrained analogs are valuable for probing the binding pockets of biological targets, as they can lock the piperidine ring into specific conformations that may be preferred by receptors . Research into similar azabicycloheptane frameworks has demonstrated their application as key pharmacophores in the development of receptor antagonists and allosteric modulators for G protein-coupled receptors (GPCRs), highlighting their utility in neuropharmacology and inflammation research . The incorporation of fluorine atoms can significantly alter the molecule's electronic properties, metabolic stability, and membrane permeability, making it a versatile building block for designing novel bioactive compounds. This product is intended for research and development purposes only. It is not approved for human or animal use. Researchers should handle this material with appropriate care, referring to the relevant safety data sheet. It is typically supplied with a minimum purity of 95% and should be stored under an inert atmosphere at room temperature .

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

5,5-difluoro-2-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)1-2-9-5-3-4(5)6;/h4-5,9H,1-3H2;1H

InChI Key

ZACOPSCFQIBAKN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1(F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of Functionalized Alkenes with Fluorine Sources

One of the most effective approaches to prepare difluorinated bicyclic amines involves the cyclopropanation of appropriately functionalized alkenes using fluorine-containing reagents. A notable method uses trifluoromethyltrimethylsilane (CF3TMS) in the presence of sodium iodide (NaI) to generate difluorocyclopropane intermediates, which can be further elaborated to azabicyclo compounds.

Key Reaction Conditions:

  • Starting materials: Functionalized alkenes bearing nitrogen or protected amine groups.
  • Reagents: CF3TMS and NaI in acetonitrile.
  • Temperature: Reflux for 12 hours.
  • Work-up: Standard aqueous extraction and purification.
  • Yields: Intermediate difluorocyclopropane esters or nitriles obtained in good to high yields (up to 89% combined yield after hydrolysis).

Representative Preparation Method (Literature Example)

Step Reaction Reagents/Conditions Yield (%) Notes
1 Epoxide ring opening Cyclohexene oxide + methylamine (aqueous) High Forms amino alcohol intermediate
2 Conversion to bromide Phosphorus tribromide (PBr3) or Br2/Ph3P Moderate to high Activated intermediate for cyclization
3 Cyclization Triethylamine, mild heating High Forms 7-methyl-aza-bicyclo[4.1.0]heptane
4 Difluorination CF3TMS/NaI, reflux in acetonitrile Variable (up to 89%) Introduces difluoro substituents
5 Salt formation HCl in methanol Quantitative Yields hydrochloride salt

Note: While this example is adapted from a related bicyclic amine synthesis, the difluorination step is critical for 5,5-difluoro substitution and typically requires specialized fluorinating agents.

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography is commonly employed after each step to isolate intermediates and final products with high purity.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are used to confirm structure and purity.
  • Optical Rotation: Specific rotation measurements confirm stereochemistry when applicable.

Research Discoveries and Optimization Insights

  • The use of CF3TMS/NaI system for difluorocyclopropanation has been optimized to enhance yields and selectivity for difluorinated bicyclic amines.
  • Mild reaction conditions during cyclization prevent decomposition and facilitate high-yield formation of the bicyclic core.
  • The hydrochloride salt form improves compound stability and handling, which is important for further biological evaluation.
  • Fluorine substitution at the 5,5-positions significantly alters the physicochemical properties, potentially improving bioavailability and metabolic stability in drug candidates.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents Reaction Conditions Yield Range Advantages References
Epoxide ring opening and bromide formation Cyclohexene oxide Methylamine, PBr3 or Br2/Ph3P Room temp to mild heating 60-90% per step Mild, accessible reagents
Difluorocyclopropanation Functionalized alkenes CF3TMS, NaI Reflux in acetonitrile, 12 h 10-89% Effective fluorine incorporation
Cyclization to bicyclic amine Amino bromide intermediates Triethylamine Mild heating High Efficient ring closure
Hydrochloride salt formation Free base amine HCl in methanol Room temp Quantitative Stability and purification

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms in the structure enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Observations:

Ring System Differences: The [4.1.0] system (e.g., 2387601-49-0) provides a larger, less strained ring compared to [2.2.1] (e.g., 2306247-35-6), which may influence conformational flexibility and target binding .

Substituent Effects: Fluorination at bridgehead positions (e.g., 5,5 vs. For example, 5,5-difluoro derivatives exhibit stronger electron-withdrawing effects compared to 7,7-difluoro analogs .

Synthetic Feasibility :

  • The 7,7-difluoro-3-azabicyclo[4.1.0]heptane HCl (CAS 1376248-54-2) is synthesized with a reported yield of 96% , indicating a highly optimized route compared to other analogs .
  • Chiral variants like (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane HCl (CAS 2306247-35-6) require enantioselective synthesis, increasing complexity and cost .

Biological Activity

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride (DFABH) is a bicyclic compound with notable biological activities, primarily due to its unique structural features that include two fluorine atoms and a nitrogen atom in its bicyclic framework. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 169.60 g/mol
  • IUPAC Name : 5,5-difluoro-2-azabicyclo[4.1.0]heptane; hydrochloride
  • Canonical SMILES : C1CNC2CC2C1(F)F.Cl

Synthesis

The synthesis of DFABH typically involves the reaction of bicyclic precursors with fluorinating agents under controlled conditions. Common solvents include dichloromethane or acetonitrile, often requiring catalysts to enhance yields and purity. The industrial production may also utilize continuous flow processes and advanced purification techniques such as chromatography .

DFABH exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity, making it a valuable biochemical probe in research settings . Its potential therapeutic properties are being explored in various contexts, including drug development.

Antiprotozoal Activity

Recent studies have investigated the antiprotozoal activity of DFABH against Plasmodium falciparum and Trypanosoma brucei rhodesiense. The compound's efficacy was assessed using serial dilution assays, revealing significant activity against both pathogens. For example, DFABH demonstrated an IC50 value of approximately 0.023–0.694 µM against sensitive strains of P. falciparum .

Cytotoxicity

Cytotoxicity assays conducted on rat skeletal myoblasts (L-6 cells) indicated that DFABH has a favorable selectivity index (SI), suggesting a potential therapeutic window for further development . The structure-activity relationship (SAR) studies revealed that modifications to the bicyclic framework could enhance both potency and selectivity against target organisms.

Comparative Analysis with Related Compounds

To illustrate the unique properties of DFABH, a comparison with similar compounds is presented:

Compound NameIC50 (µM)Selectivity Index
5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride0.023–0.694High
7,7-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride0.051–0.216Moderate
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride0.095–0.161Low

This table highlights DFABH's superior activity compared to its analogs, emphasizing its potential as a lead compound for further drug development.

Case Studies

  • Case Study on Antimalarial Activity :
    • A study focused on the efficacy of DFABH against chloroquine-sensitive and resistant strains of P.falciparum. The results indicated that DFABH maintained significant activity even against resistant strains, suggesting potential for overcoming drug resistance in malaria treatment .
  • Case Study on Trypanosomiasis :
    • In another investigation, DFABH was tested for its antitrypanosomal effects against T.brucei. The compound exhibited moderate activity with an IC50 around 1 µM while maintaining a good selectivity profile .

Q & A

Q. Q1. What are the standard synthetic routes for 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride, and how are yields optimized?

Synthesis typically begins with bicyclic precursors such as 3-azabicyclo[4.1.0]heptane derivatives. A key step involves fluorination at the 5,5-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Optimization includes:

  • Temperature control : Reactions often proceed at −78°C to 0°C to minimize side reactions.
  • Solvent selection : Dichloromethane or THF enhances reagent solubility and stability.
  • Post-synthesis purification : Chromatography (e.g., flash silica gel) or recrystallization improves purity (>95% yield achievable under mild conditions) .

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorination patterns, while 1H^{1}\text{H} NMR identifies bicyclic ring protons and hydrochloride counterion integration.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C7_7H10_{10}ClF2_2N) .
  • X-ray crystallography : Resolves stereochemistry and bicyclic geometry, critical for drug-receptor interactions .

Advanced Reaction Optimization

Q. Q3. How do reaction parameters influence regioselectivity during fluorination?

Regioselectivity is sensitive to:

  • Electrophilic fluorination agents : DAST favors 5,5-difluoro addition due to steric hindrance in the bicyclic system.
  • Temperature : Lower temperatures (−40°C) reduce byproducts like mono-fluorinated isomers.
  • Substituent effects : Electron-withdrawing groups on the bicyclic core direct fluorination to the 5,5-positions .

Q. Q4. What strategies resolve contradictions in reaction yields reported across studies?

Discrepancies arise from:

  • Catalyst purity : Trace moisture in reagents (e.g., DAST) reduces yields; rigorous drying (molecular sieves) is essential.
  • Reaction monitoring : Real-time 19F^{19}\text{F} NMR identifies incomplete fluorination, enabling timely quenching .

Biological Activity and Mechanism

Q. Q5. How does 5,5-difluoro substitution impact pharmacological activity compared to non-fluorinated analogs?

  • Lipophilicity : Fluorine increases logP, enhancing blood-brain barrier penetration.
  • Receptor binding : The 5,5-difluoro group stabilizes hydrophobic interactions with neurotransmitter transporters (e.g., serotonin reuptake inhibition, Ki ~50 nM) .

Q. Q6. What in vitro assays are used to evaluate its bioactivity?

  • Radioligand binding assays : Measure affinity for SERT, NET, and DAT transporters.
  • Functional assays : Fluorescence-based uptake inhibition in HEK293 cells transfected with human transporters .

Analytical and Stability Challenges

Q. Q7. How is stability assessed under physiological conditions?

  • pH-dependent degradation studies : Incubation in buffers (pH 1–9) at 37°C, monitored via HPLC.
  • Plasma stability : Half-life >8 hours in human plasma suggests suitability for oral administration .

Q. Q8. What analytical methods detect impurities in bulk samples?

  • HPLC-MS : Quantifies residual solvents (e.g., THF) and synthetic intermediates.
  • ICP-OES : Detects heavy metal catalysts (e.g., Pd from cross-coupling steps) .

Advanced Mechanistic Studies

Q. Q9. How does the bicyclic framework influence conformational dynamics in solution?

  • Dynamic NMR : Reveals restricted rotation around the azabicyclo bridge (ΔG‡ ~12 kcal/mol).
  • DFT calculations : Predict low-energy conformers that align with X-ray structures .

Q. Q10. What computational tools model interactions with biological targets?

  • Molecular docking : AutoDock Vina screens against homology models of monoamine transporters.
  • MD simulations : 100-ns trajectories assess binding pocket stability and ligand residence times .

Addressing Data Discrepancies

Q. Q11. How are contradictory results in transporter inhibition studies reconciled?

  • Species variability : Rat vs. human transporter homology (e.g., SERT has 92% identity) affects IC50_{50}.
  • Assay conditions : Differences in buffer ionic strength or temperature (25°C vs. 37°C) alter activity .

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